2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethylanilino moiety, and a methylphenylmethylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common route involves the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine.
Formation of the methylphenylmethylsulfanyl intermediate: This step involves the reaction of 2-methylphenylmethanethiol with an appropriate alkylating agent.
Coupling of intermediates: The final step involves the coupling of the benzenesulfonyl intermediate with the methylphenylmethylsulfanyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thioethers.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylanilino and methylphenylmethylsulfanyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-(methylsulfanyl)ethyl]acetamide
- 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-(phenylmethylsulfanyl)ethyl]acetamide
Uniqueness
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide is unique due to the presence of both the benzenesulfonyl and methylphenylmethylsulfanyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S2/c1-20-13-14-25(22(3)17-20)28(33(30,31)24-11-5-4-6-12-24)18-26(29)27-15-16-32-19-23-10-8-7-9-21(23)2/h4-14,17H,15-16,18-19H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPLMILTOUTKBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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